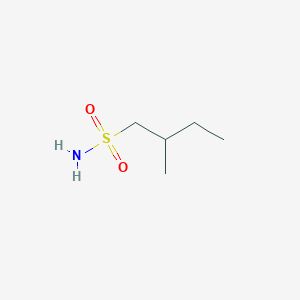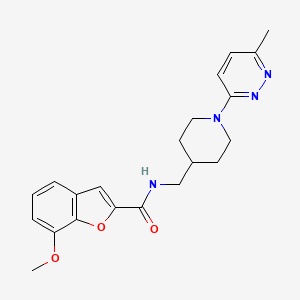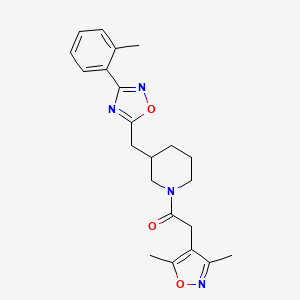
2-Methylbutane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutane-1-sulfonamide is a compound with the molecular weight of 151.23 . It is also known by its IUPAC name, 2-methyl-1-butanesulfonamide .
Synthesis Analysis
Sulfonamides can be synthesized through various methods. One approach involves the sulfonylation of amines . Another method involves the reaction between 2-aminopyridine and benzene sulfonyl chloride .Molecular Structure Analysis
The molecular structure of 2-Methylbutane-1-sulfonamide is represented by the InChI code1S/C5H13NO2S/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) . Chemical Reactions Analysis
Sulfonamides, such as 2-Methylbutane-1-sulfonamide, exhibit a range of pharmacological activities. They can inhibit bacterial enzymes like dihydropteroate synthetase . The mechanism of covalent bond formation of sulfonamides with model humic acid constituents has also been studied .Physical And Chemical Properties Analysis
2-Methylbutane-1-sulfonamide is a liquid at room temperature .Aplicaciones Científicas De Investigación
Environmental Monitoring and Analysis
Research on sulfonamide compounds, including 2-Methylbutane-1-sulfonamide, often revolves around their presence in the environment and the development of analytical methods for their detection. A notable application is in the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting a range of sulfonamide antibiotic congeners in milk samples. This involves antibodies raised against specific haptens designed to achieve selectivity against common sulfonamide moieties, demonstrating direct and accurate measurements without prior sample cleanup methods (J. Adrián et al., 2009).
Environmental Impact and Transformation
Investigations into the environmental presence and transformation of perfluorinated sulfonamides, closely related to 2-Methylbutane-1-sulfonamide, highlight their occurrence and persistence. Studies have identified various perfluorinated alkyl sulfonamides (PFASs) in indoor and outdoor air, indoor dust, and other matrices, providing insights into human exposure and the environmental impact of these compounds. Such research points to the widespread distribution of PFASs, suggesting potential sources of exposure and environmental contamination (M. Shoeib et al., 2005).
Material Science and Biocompatibility
In material science, N-Methyl bis[(nonafluorobutane)sulfonyl]imide, a compound related to 2-Methylbutane-1-sulfonamide, has been used as an initiator for polymerization of 2-oxazolines. This application extends to the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s, with potential for coating applications and hybridization with bioactive glass for medical use, demonstrating the biocompatibility and potential health applications of sulfonamide-based polymers (T. Hayashi & A. Takasu, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methylbutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKVYYDBILPIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutane-1-sulfonamide | |
CAS RN |
854461-68-0 |
Source


|
| Record name | 2-methylbutane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2988967.png)
![2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2988968.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2988970.png)
![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2988971.png)
![7-(4-Ethoxyphenyl)-1,3-dimethyl-5-methylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2988975.png)

![N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine](/img/structure/B2988977.png)


![(Z)-ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2988980.png)
![2-(4-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2988983.png)
![3-{2-[2-(2,4-dinitrophenyl)cyclohexyliden]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2988988.png)